REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]1=[S:11].CS(O[CH2:17][CH2:18][CH2:19][C:20]([Br:23])([F:22])[F:21])(=O)=O.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CC(C)=O.CCCCCC>[Br:23][C:20]([F:22])([F:21])[CH2:19][CH2:18][CH2:17][S:11][C:2]1[CH:3]=[N:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C(C=NC2=CC=CC=C12)=S
|
Name
|
4-bromo-4,4-difluorobutyl methanesulfonate
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC(F)(F)Br
|
Name
|
|
Quantity
|
0.852 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Inorganic solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCCSC1=NC2=CC=CC=C2N=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.375 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |